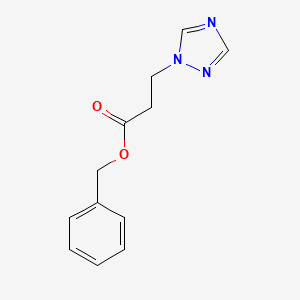
3-(1,2,4-triazol-1-yl)propanoate de benzyle
Vue d'ensemble
Description
“Benzyl 3-(1,2,4-triazol-1-YL)propanoate” is a chemical compound that contains a benzyl group and a 1,2,4-triazole group . The 1,2,4-triazole group is an important pharmacophore in medicinal chemistry, known for its broad biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “Benzyl 3-(1,2,4-triazol-1-YL)propanoate”, has been a subject of interest in recent years . Various methods have been reported, including the use of aryl diazonium salts and isocyanide in a [3+2] cycloaddition method .
Molecular Structure Analysis
The molecular structure of “Benzyl 3-(1,2,4-triazol-1-YL)propanoate” includes a total of 31 bonds, with 18 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 1 double bond, 11 aromatic bonds, and 1 five-membered ring . The InChI code for this compound is 1S/C12H13N3O2/c16-12(6-7-15-10-13-9-14-15)17-8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 .
Applications De Recherche Scientifique
3-(1,2,4-triazol-1-yl)propanoate de benzyle : Applications de recherche scientifique :
Agent anticancéreux
Des composés contenant un groupement 1,2,4-triazole ont été étudiés pour leurs propriétés anticancéreuses potentielles. Par exemple, un dérivé a été trouvé pour induire l'apoptose dans les cellules cancéreuses du sein par le biais de divers essais biologiques . Il est plausible que le this compound puisse être exploré pour des applications anticancéreuses similaires.
Activité antiproliférative
Les effets antiprolifératifs des dérivés triazoliques ont été observés dans des études scientifiques. Un composé triazolique spécifique a montré une activité antiproliférative puissante contre les cellules leucémiques . Cela suggère que le this compound pourrait faire l'objet de recherches pour ses effets antiprolifératifs.
Applications antibactériennes et antifongiques
Les composés triazoliques ont démontré leur efficacité en tant qu'agents antibactériens et antifongiques. Cette activité antimicrobienne à large spectre pourrait potentiellement s'étendre au this compound .
Utilisations antivirales et anti-inflammatoires
Les propriétés antivirales et anti-inflammatoires des 1,2,3-triazoles sont bien documentées. Bien que le this compound soit un dérivé du 1,2,4-triazole, il pourrait encore être prometteur pour des applications similaires .
Développement agrochimique
Les triazoles sont également utilisés dans le développement d'agrochimiques. Leur rôle dans la protection des plantes et la régulation de la croissance pourrait être un domaine de recherche intéressant pour le this compound .
Stabilisateurs de lumière et colorants
La stabilité chimique des triazoles les rend adaptés à l'utilisation en tant que stabilisateurs de lumière et colorants. La recherche sur les propriétés de photostabilité et de teinture du this compound pourrait être bénéfique .
Agents anticorrosifs
En raison de leur structure chimique, les triazoles ont été utilisés comme agents anticorrosifs dans diverses industries. L'application anticorrosive potentielle du this compound mérite d'être étudiée .
Chimie pharmaceutique
Les triazoles jouent un rôle important en chimie pharmaceutique en raison de leurs activités biologiques diverses. La synthèse et la modification du this compound pourraient conduire au développement de nouveaux produits pharmaceutiques .
Orientations Futures
The future directions for “Benzyl 3-(1,2,4-triazol-1-YL)propanoate” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of more selective and potent drug candidates based on the 1,2,4-triazole scaffold is a promising area of research .
Mécanisme D'action
Target of Action
Benzyl 3-(1,2,4-triazol-1-YL)propanoate is a compound that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, specifically the MCF-7, Hela, and A549 cell lines . These cells are affected due to the compound’s ability to interact with specific proteins and enzymes within the cell, leading to changes in cell function and potentially inducing apoptosis .
Mode of Action
The compound interacts with its targets through a process known as binding. This involves the compound attaching to specific sites on the target proteins or enzymes, which can alter their function . For example, it has been suggested that the compound may bind to the colchicine binding site of tubulin , a protein that is crucial for cell division. By binding to this site, the compound could potentially disrupt the process of cell division, leading to cell death .
Biochemical Pathways
It is known that the compound can affect the process of cell division by interacting with tubulin . This could potentially disrupt the mitotic spindle, a structure that is crucial for separating chromosomes during cell division.
Result of Action
The primary result of the action of Benzyl 3-(1,2,4-triazol-1-YL)propanoate is the induction of cell death in cancer cells . This is achieved through the disruption of cell division, which is a crucial process for the growth and proliferation of cancer cells . By disrupting this process, the compound can potentially slow the growth of tumors and reduce the spread of cancer cells .
Propriétés
IUPAC Name |
benzyl 3-(1,2,4-triazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(6-7-15-10-13-9-14-15)17-8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOZFCJSKZPBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401210577 | |
| Record name | 1H-1,2,4-Triazole-1-propanoic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401210577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1393441-72-9 | |
| Record name | 1H-1,2,4-Triazole-1-propanoic acid, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole-1-propanoic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401210577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



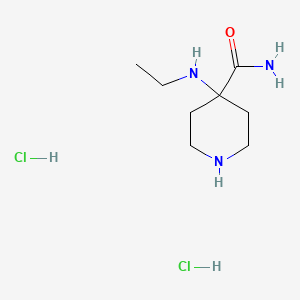
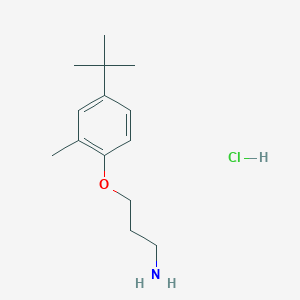
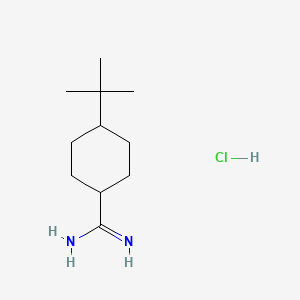
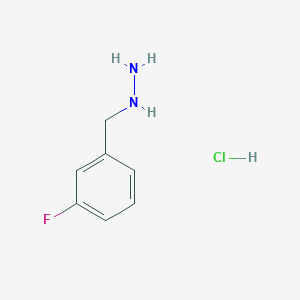
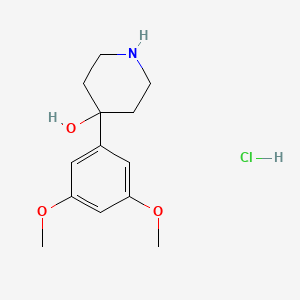
![1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride](/img/structure/B1378275.png)


![1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1378280.png)

![1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378285.png)
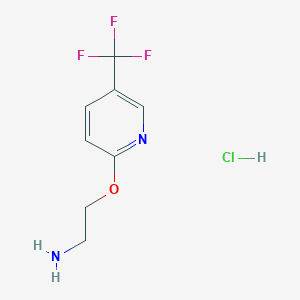
![4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B1378288.png)
